molecular formula C27H30N6 B8229465 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline)

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline)

Cat. No.: B8229465
M. Wt: 438.6 g/mol
InChI Key: BKCACCKQLQJWDK-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) (abbreviated as Td in ) is a star-shaped molecule with a central 1,3,5-triazine core symmetrically linked to three 2,6-dimethylaniline groups via amino bridges. Its synthesis involves nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 2,6-dimethylaniline under basic conditions, typically using potassium carbonate in acetone or dimethylformamide at low temperatures . This method yields the compound in high purity (≥98%) and moderate to high yields (e.g., 82% in for analogous derivatives).

Applications Td is primarily used as a monomer in covalent organic frameworks (COFs), particularly for designing Zr- or Ti-based catalysts for ethylene polymerization. In COFs, its bulky 2,6-dimethylaniline substituents create larger pore sizes (e.g., 27 Å in TdDa COFs) compared to analogs like TbDa or TtDa, enhancing catalytic activity (4.3×10⁴ g PE·mol⁻¹·h⁻¹ for Zr-TdDa) and enabling broader molecular weight distributions in polyethylene products .

Properties

IUPAC Name

4-[4,6-bis(4-amino-3,5-dimethylphenyl)-1,3,5-triazin-2-yl]-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6/c1-13-7-19(8-14(2)22(13)28)25-31-26(20-9-15(3)23(29)16(4)10-20)33-27(32-25)21-11-17(5)24(30)18(6)12-21/h7-12H,28-30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCACCKQLQJWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)C)N)C)C4=CC(=C(C(=C4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Stepwise Substitution :

    • First substitution : Conducted at 0–5°C to replace one chlorine atom.

    • Second substitution : Proceeds at 40–50°C.

    • Third substitution : Requires elevated temperatures (80–100°C) for complete trisubstitution.

  • One-Pot Synthesis :
    Excess 2,6-dimethylaniline and a base (e.g., K₂CO₃ or NaHCO₃) are used to drive the reaction to completion in a single step. The base neutralizes HCl, shifting equilibrium toward product formation.

Optimized Conditions

ParameterValue/DetailSource
SolventToluene, DMF, or ionic liquids
Temperature80–120°C (one-pot)
Molar Ratio1:3 (cyanuric chloride:amine)
CatalystAcidic ionic liquids (e.g., [BMIM]HSO₄)
Reaction Time8–24 hours
Yield70–90%

Example Procedure :

  • Cyanuric chloride (1 eq) and 2,6-dimethylaniline (3.3 eq) are dissolved in dry DMF.

  • K₂CO₃ (3 eq) is added, and the mixture is stirred at 80°C under argon for 24 hours.

  • The product is isolated via filtration and purified by recrystallization (hexanes/EtOAc).

Catalytic Systems for Enhanced Efficiency

Acidic Ionic Liquids

Ionic liquids like methyl butyl trifluoromethanesulfonate imidazolium bisulfate act as dual solvents and catalysts, enabling mild conditions (10–150°C) and reducing side reactions.

  • Advantages : Recyclability, high purity (>99.5% by HPLC), and reduced environmental impact.

  • Limitations : Requires specialized ionic liquid synthesis.

Transition Metal Catalysis

Palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate coupling reactions in toluene/ethanol/water systems, though these are more common for carbon-carbon bond formation.

Purification and Characterization

Purification Methods

  • Recrystallization : Using methanol/water or hexanes to isolate pale yellow crystals.

  • Column Chromatography : Silica gel with CHCl₃/hexane (50:50) for high-purity yields.

Analytical Data

PropertyValueSource
Molecular Weight354.45 g/mol
Purity (HPLC)≥98%
Melting Point>300°C
NMR (¹H)δ 8.66–8.63 (m, 15H), 7.61–7.51 (m, 26H)

Challenges and Mitigation Strategies

  • Incomplete Substitution :

    • Cause : Insufficient temperature or stoichiometry.

    • Solution : Use excess amine (4–5 eq) and gradual heating.

  • Byproduct Formation :

    • Mono-/Di-Substituted Triazines : Remove via fractional crystallization.

  • Moisture Sensitivity :

    • Cyanuric chloride hydrolyzes in water; reactions require anhydrous conditions.

Comparative Analysis of Methods

MethodYieldPurityConditionsScalability
Stepwise Substitution70–80%95–98%Multi-step,低温Moderate
One-Pot with Ionic Liquid85–90%>99.5%Mild, single-stepHigh
Palladium-Catalyzed50–60%90–95%High-cost catalystLow

Industrial Applications and Modifications

The compound serves as a precursor for COFs with high surface areas (>450 m²/g). Modifications include:

  • Functionalization : Introducing electron-withdrawing groups (e.g., –NO₂) to enhance photocatalytic activity.

  • Crosslinking : Reacting with aldehydes (e.g., 4-formylphenylboronic acid) to form porous networks .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with specific properties .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities and as intermediates in drug synthesis .

Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various organic compounds. It is also utilized in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) involves its interaction with specific molecular targets, primarily through its triazine core. This interaction can lead to various chemical transformations, depending on the functional groups present and the reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparisons
Compound Name Substituents Key Functional Properties Applications References
Td 2,6-Dimethylaniline High steric hindrance, electron-donating methyl groups, large pore size in COFs Ethylene polymerization catalysts
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol Phenolic -OH groups Hydrogen-bonding capacity, antioxidant activity Antioxidant agents, COF precursors
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine (TPT) Pyridyl groups Coordination sites for metal ions, rigid planar structure Metal-organic frameworks (MOFs)
4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde Aldehyde (-CHO) groups Reactive for Schiff-base condensations COF synthesis, fluorescent materials

Key Insights :

  • Steric and Electronic Effects: Td’s 2,6-dimethylaniline groups provide greater steric bulk than phenolic or pyridyl analogs, reducing aggregation in COFs and enhancing catalyst accessibility .
  • Reactivity: Aldehyde-functionalized triazines (e.g., ) enable dynamic covalent chemistry for self-healing COFs, whereas Td’s amino groups favor coordination with transition metals like Zr⁴⁺ .
Catalytic Performance in COFs
COF Type Monomer Used Surface Area (m²/g) Ethylene Polymerization Activity (g PE·mol⁻¹·h⁻¹) Molecular Weight Distribution (Đ)
Zr-TdDa Td 711–1590* 4.3×10⁴ 2.0–2.8
Zr-TbDa 1,3,5-Tris(4-aminophenyl)benzene Comparable to TdDa 2.8×10⁴ 1.9–2.7
Zr-TtDa 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine Similar to TbDa 3.0×10⁴ 1.9–2.7

*Surface areas vary based on COF architecture (staggered vs. eclipsed layers, ). TdDa’s larger pores improve monomer diffusion, explaining its superior activity .

Biological Activity

The compound 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) is a triazine derivative known for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer and antiviral activities, supported by data tables and case studies.

  • Chemical Formula : C₃₁H₃₁N₅
  • Molecular Weight : 511.62 g/mol
  • CAS Number : 443922-06-3

Biological Activity Overview

Research indicates that triazine derivatives exhibit significant biological activities, particularly in cancer therapy and antiviral applications. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied. Notably:

  • Selectivity Against Cancer Cells : In a study evaluating the antiproliferative activity against breast cancer cell lines (MDA-MB231, SKBR-3, MCF-7), compounds similar to triazine derivatives demonstrated selective inhibition of MDA-MB231 cells with a GI50 value of 1 nM . This selectivity suggests that these compounds can target malignant cells while sparing non-cancerous cells.
  • Mechanism of Action : The primary mechanism identified involves apoptosis induction in cancer cells. Morphological changes observed through fluorescence microscopy indicate that the compounds trigger apoptotic pathways leading to cell death .

Table 1: Anticancer Activity of Triazine Derivatives

CompoundCell LineGI50 (nM)Mechanism
4,4',4''-(1,3,5-Triazine...)MDA-MB2311Apoptosis
Other Triazine DerivativesSKBR-3VariesCell Cycle Arrest
MCF-7VariesApoptosis

Antiviral Activity

Recent studies have explored the antiviral properties of triazine derivatives against various viral infections. For instance:

  • Anti-PVY Activity : Certain triazine-based compounds exhibited significant protective activity against Potato Virus Y (PVY), with protective percentages reaching up to 65.5% compared to control agents . This suggests potential applications in agricultural biotechnology.
  • Mechanism Insights : Molecular docking studies reveal that these compounds interact with viral proteins, potentially inhibiting replication and spread .

Table 2: Antiviral Activity Against PVY

CompoundProtective Activity (%)Control Agent (%)
C563.650.7
C1060.131.4
C1960.0-

Case Studies

Several case studies highlight the efficacy of triazine derivatives:

  • Case Study 1 : A synthesized triazine derivative displayed selective cytotoxicity in triple-negative breast cancer models, emphasizing the importance of structure-activity relationships in drug design .
  • Case Study 2 : In agricultural applications, triazine compounds have been utilized to enhance resistance against viral pathogens in crops, demonstrating their versatility beyond pharmacological uses .

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